molecular formula C15H15Cl2NO3S B14931614 2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B14931614
M. Wt: 360.3 g/mol
InChI Key: AJWCYFHEERHGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO3S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative with a molecular weight of approximately 360.3 g/mol. It features a benzenesulfonamide core with chlorine substituents at the 2 and 5 positions, and a methoxyphenyl group attached to the nitrogen atom of the sulfonamide. This compound is of interest in research due to its unique chemical properties and biological activities.

Applications in Scientific Research

This compound serves as an intermediate in synthesizing complex organic molecules. Research indicates that it exhibits biological activity due to its ability to inhibit specific enzymes and interact with various receptors. The sulfonamide moiety gives antibacterial properties, primarily by inhibiting dihydropteroate synthase in bacteria, which is critical for folate synthesis. Studies suggest it may have potential applications in cancer research because of its ability to modulate enzyme activities involved in tumor progression.

Interaction Studies
Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors, revealing its ability to inhibit certain enzymatic activities associated with bacterial growth and tumor cell proliferation. It's interaction with human proteins involved in metabolic pathways suggests potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can result in the inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2,5-Dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating dichlorobenzene, methoxyphenyl, and sulfonamide moieties, which are known to impart various biological properties.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C19H16Cl2N4O3SC_{19}H_{16}Cl_2N_4O_3S. The structure includes:

  • Two chlorine atoms on the benzene ring.
  • A methoxy group attached to a phenyl ring.
  • A sulfonamide functional group which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. Research indicates that it may disrupt the function of certain target proteins, leading to effects such as:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells.
  • Apoptosis : It may promote programmed cell death through the inhibition of critical survival pathways.

Anticancer Properties

Studies have demonstrated that this sulfonamide derivative exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, it was noted to be effective against tumor cells by disrupting their metabolic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated potent activity against several bacterial strains, outperforming traditional antibiotics in some cases. The mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

Research Findings

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits DNA gyrase and topoisomerase IV
CytotoxicityLow toxicity observed in HepG2 human liver cells

Case Studies

  • Anticancer Study : In vitro studies revealed that this compound inhibited the proliferation of breast cancer cells (MCF-7), leading to a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antibacterial Efficacy : A comparative study showed that this compound exhibited an IC50 value of 12 µg/mL against S. aureus, indicating a strong antibacterial effect compared to standard treatments like ampicillin.

Properties

Molecular Formula

C15H15Cl2NO3S

Molecular Weight

360.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO3S/c1-21-13-5-2-11(3-6-13)8-9-18-22(19,20)15-10-12(16)4-7-14(15)17/h2-7,10,18H,8-9H2,1H3

InChI Key

AJWCYFHEERHGQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.